molecular formula C23H27N3O B2579878 4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one CAS No. 915189-50-3

4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one

Cat. No. B2579878
CAS RN: 915189-50-3
M. Wt: 361.489
InChI Key: GBSWSYDKQMKANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a 1,3-benzodiazol-2-yl group, which is a type of benzodiazole, a bicyclic compound consisting of a benzene ring fused to a diazole ring. The presence of the tert-butylphenyl group indicates a phenyl ring substituted with a tert-butyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodiazole and pyrrolidin-2-one groups suggests that the compound may have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The benzodiazole and pyrrolidin-2-one groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, boiling point, and stability would be determined by the functional groups present in the molecule .

Scientific Research Applications

Polymer Science and Material Chemistry

A study by Kricheldorf et al. (2005) on the polycondensation of 1,3,5-Tris(4-fluorobenzoyl)benzene with various diphenols, including compounds related to 4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one, highlighted the synthesis of multicyclic poly(ether ketone)s. These polymers exhibit increased chain stiffness and a high tendency towards cyclization, which is crucial for developing advanced materials with specific mechanical and thermal properties (Kricheldorf et al., 2005).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural features of this compound have been explored for the development of novel calcium antagonists with antioxidant activity. Kato et al. (1999) synthesized a series of thiazolidinone derivatives, demonstrating that the lipophilicity of the phenyl group and the length of the alkyl chains significantly influence Ca(2+) antagonistic activity. This research underlines the compound's potential in designing new therapeutics for cardiovascular diseases (Kato et al., 1999).

Chemical Synthesis and Catalysis

The chemical synthesis and catalysis applications of compounds related to this compound have been illustrated by Shibata and Mizuguchi (2010). They studied the crystal structure and hydrogen bonding patterns of similar compounds, providing insights into their use as catalysts or in the design of molecular materials with specific functionalities (Shibata & Mizuguchi, 2010).

Photophysical and Electrochemical Studies

Deniz et al. (2013) synthesized biphenyl-containing conjugated copolymers for investigating their electrochemical and photophysical properties. Their research demonstrates the potential of using compounds similar to this compound in the development of novel materials for optoelectronic applications, highlighting their reversible redox behavior and multichromic properties (Deniz et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical compound, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity, or investigating its mechanism of action .

properties

IUPAC Name

4-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-23(2,3)18-11-9-16(10-12-18)14-26-20-8-6-5-7-19(20)24-22(26)17-13-21(27)25(4)15-17/h5-12,17H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSWSYDKQMKANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.